6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a morpholine ring, a pyridazinone core, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps
Preparation of Morpholine Derivative: The morpholine derivative can be synthesized through a Mannich reaction involving 2,6-dimethylmorpholine, formaldehyde, and an appropriate amine.
Formation of Pyridazinone Core: The pyridazinone core can be formed through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of Phenyl Group: The phenyl group can be introduced through a substitution reaction using a phenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
- 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
Uniqueness
6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of a morpholine ring, a pyridazinone core, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-10-20(11-14(2)25-13)18(23)12-24-16-8-9-17(22)21(19-16)15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPUSCHKOHYBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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